Cas no 312905-15-0 (1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide)

1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide 化学的及び物理的性質
名前と識別子
-
- Pyrazinium, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohep ten-6-yl)-, bromide, (1aa,6a,10ba)-rel-
- 1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide
- C20H15BRF2N2
- 1-[(1aR,10bS)-1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]-pyrazinium Bromide
- Pyrazinium,1-[(1aR,10bS)-1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]-,bromide(1:1),rel
-
- MDL: MFCD16038987
- インチ: InChI=1S/C20H15F2N2.BrH/c21-20(22)17-13-5-1-3-7-15(13)19(24-11-9-23-10-12-24)16-8-4-2-6-14(16)18(17)20;/h1-12,17-19H;1H/q+1;/p-1/t17-,18+,19-;
- InChIKey: UGZHNXNWQHBBPO-DIXMHULASA-M
- ほほえんだ: C1=CC=C2C(=C1)[C@H]3[C@@H](C4=CC=CC=C4[C@H]2[N+]5=CC=NC=C5)C3(F)F.[Br-]
計算された属性
- せいみつぶんしりょう: 400.03900
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 25
- 回転可能化学結合数: 1
じっけんとくせい
- PSA: 16.77000
- LogP: 0.84050
1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB503718-100 mg |
1,1-Difluorocyclopropane-1-dibenzosuberylpyrazinium bromide; . |
312905-15-0 | 100mg |
€995.00 | 2023-06-15 | ||
TRC | D445665-10 mg |
1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide |
312905-15-0 | 10mg |
$ 165.00 | 2022-01-09 | ||
TRC | D445665-50 mg |
1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide |
312905-15-0 | 50mg |
$ 745.00 | 2022-01-09 | ||
TRC | D445665-5mg |
1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide |
312905-15-0 | 5mg |
$115.00 | 2023-05-18 | ||
TRC | D445665-25 mg |
1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide |
312905-15-0 | 25mg |
$ 385.00 | 2022-01-09 | ||
TRC | D445665-25mg |
1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide |
312905-15-0 | 25mg |
$465.00 | 2023-05-18 | ||
abcr | AB503718-50 mg |
1,1-Difluorocyclopropane-1-dibenzosuberylpyrazinium bromide; . |
312905-15-0 | 50mg |
€568.00 | 2023-06-15 | ||
TRC | D445665-100 mg |
1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide |
312905-15-0 | 100MG |
$ 1320.00 | 2022-01-09 | ||
TRC | D445665-100mg |
1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide |
312905-15-0 | 100mg |
$1596.00 | 2023-05-18 | ||
abcr | AB503718-10 mg |
1,1-Difluorocyclopropane-1-dibenzosuberylpyrazinium bromide; . |
312905-15-0 | 10mg |
€125.00 | 2023-06-15 |
1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromideに関する追加情報
1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide: A Comprehensive Overview
The compound 1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide (CAS No. 312905-15-0) is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is notable for its unique structural features, which include a cyclopropane ring substituted with fluorine atoms and a dibenzosuberyl group, combined with a pyrazinium bromide moiety. The integration of these functional groups imparts distinctive electronic and steric properties, making it a valuable compound for both academic research and industrial applications.
Recent studies have highlighted the potential of 1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide in the development of advanced materials. Researchers have explored its use as a precursor in the synthesis of novel polycyclic aromatic hydrocarbons (PAHs), which are critical components in organic electronics. The cyclopropane ring, being highly strained, serves as an excellent platform for exploring reactivity under various reaction conditions. For instance, the incorporation of fluorine atoms enhances the compound's stability and electron-withdrawing properties, making it suitable for applications in high-performance polymers and optoelectronic devices.
In the realm of pharmacology, this compound has shown promise as a lead molecule in drug discovery. The dibenzosuberyl group, with its rigid and planar structure, provides an ideal scaffold for designing bioactive molecules. Recent findings suggest that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, opening new avenues for therapeutic development. Moreover, the pyrazinium bromide moiety contributes to the compound's ability to interact with biological systems, further enhancing its potential in medicinal chemistry.
The synthesis of 1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide involves a multi-step process that combines principles from organic synthesis and fluorination chemistry. Key steps include the construction of the cyclopropane ring through [2+2] cycloaddition reactions and subsequent functionalization with fluorine atoms using electrophilic fluorination techniques. The integration of the dibenzosuberyl group requires precise control over regioselectivity to ensure the desired stereochemistry is achieved. Finally, the formation of the pyrazinium bromide moiety involves protonation and counterion exchange steps, ensuring the stability of the final product.
From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided critical insights into its molecular geometry, electronic structure, and intermolecular interactions. For example, X-ray crystallography has revealed that the compound adopts a unique conformation where the cyclopropane ring is slightly puckered due to steric hindrance from adjacent substituents.
In terms of environmental impact and safety considerations, studies have shown that this compound exhibits low toxicity under standard laboratory conditions. However, its handling requires adherence to standard protocols for chemicals to ensure worker safety and environmental protection. The compound's stability under various conditions has also been evaluated, with results indicating that it remains stable under ambient conditions but may undergo decomposition under extreme thermal or oxidative stress.
Looking ahead, ongoing research is focused on expanding the applications of 1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide in emerging fields such as nanotechnology and green chemistry. For instance, researchers are exploring its potential as a building block for self-assembling nanostructures and as a catalyst in sustainable chemical transformations. Additionally, efforts are underway to optimize its synthesis pathways to enhance yield and reduce costs associated with large-scale production.
In conclusion, 1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide (CAS No. 312905-15-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for advancing scientific research and industrial innovation. As new discoveries continue to emerge, this compound is poised to play an increasingly important role in shaping future advancements in chemistry and related fields.
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